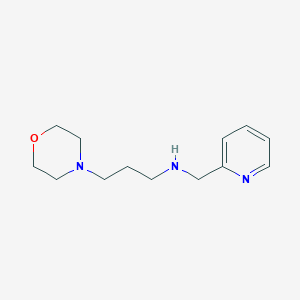
3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine” is a chemical compound with the molecular formula C13H21N3O . It is a part of the heterocyclic building blocks .
Molecular Structure Analysis
The molecular weight of “3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine” is 235.33 . The InChI code for this compound is 1S/C13H21N3O/c1-3-13(11-14-4-1)12-15-5-2-6-16-7-9-17-10-8-16/h1,3-4,11,15H,2,5-10,12H2 .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C13H21N3O . The CAS number is 933735-22-9 .Scientific Research Applications
Synthesis and Biological Activity
3-Morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine and its derivatives have been extensively researched for their potential in synthesizing biologically active compounds. For instance, derivatives like 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one have been identified as significant intermediates in the synthesis of small molecule inhibitors with potential anticancer activity. These derivatives have exhibited promising biological activities, indicating their importance in the field of medicinal chemistry (Wang et al., 2016).
Anticancer Potential
Research has also highlighted the efficient synthesis of specific derivatives under microwave irradiation, leading to compounds that exhibited good anticancer activity against various cancer cell lines, such as breast, lung, and liver cancer cells (Kumar et al., 2013). This underlines the compound's potential role in the development of new anticancer therapies.
Corrosion Inhibition
In the field of materials science, tertiary amines, including 1,3-di-morpholin-4-yl-propan-2-ol, have been synthesized and investigated for their inhibitive performance on carbon steel corrosion. These compounds have shown to be effective anodic inhibitors, suggesting their application in corrosion protection (Gao et al., 2007).
Synthesis of Metal Complexes
The compound has also been utilized in the synthesis of metal complexes. For example, morpholin-4-yl-pyridin-2-ylmethylene-amine and its copper(I) complexes have been synthesized, characterized, and found to exhibit quasireversible and irreversible redox behaviors (Dehghanpour & Rominger, 2008).
Safety And Hazards
properties
IUPAC Name |
3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-6-15-13(4-1)12-14-5-3-7-16-8-10-17-11-9-16/h1-2,4,6,14H,3,5,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLNLUOQYMNFLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(2-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496456.png)
![{[5-(3-Chlorophenyl)-2-furyl]methyl}(pyridin-2-ylmethyl)amine](/img/structure/B496457.png)
![1-[4-(5-{[(3-Morpholin-4-ylpropyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B496458.png)
![3-(2-Methoxyphenyl)-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B496459.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-morpholin-4-ylpropan-1-amine](/img/structure/B496460.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopentanamine](/img/structure/B496461.png)
![1-(4-{5-[(Cyclopentylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B496462.png)
![N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B496465.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496468.png)
![1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B496469.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496471.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496474.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496475.png)
![4-[(5-chloro-2-methoxybenzyl)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B496476.png)